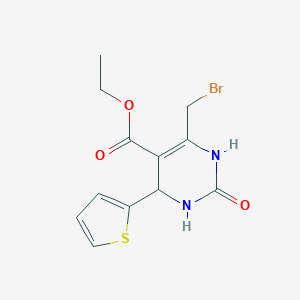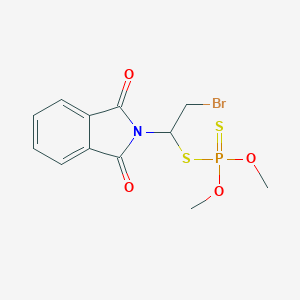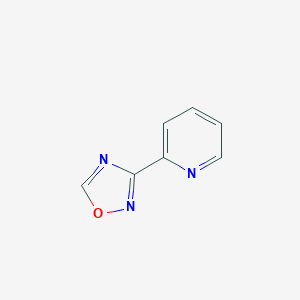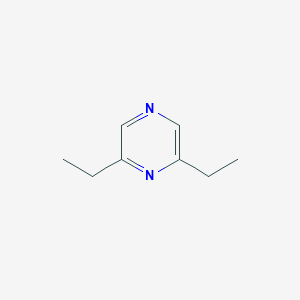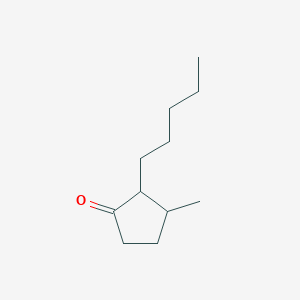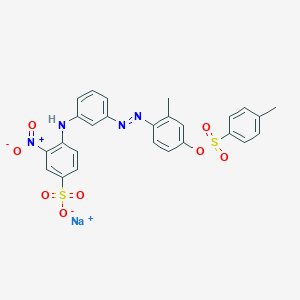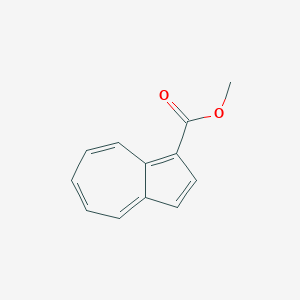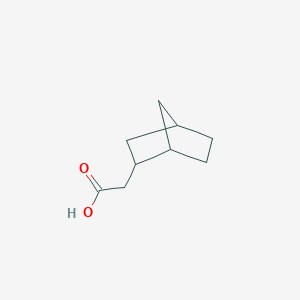
2-Norbornaneacetic acid
Übersicht
Beschreibung
2-Norbornaneacetic acid is a bicyclic compound derived from norbornene, which has attracted interest in various fields of chemistry due to its unique structure and potential applications. This compound serves as a scaffold for inducing specific hydrogen bond interactions in peptides and has been utilized in the synthesis of unsymmetrical norbornane scaffolds for biological applications (Hackenberger et al., 2004).
Synthesis Analysis
The general synthesis approach for 2-norbornaneacetic acid derivatives involves starting from readily accessible endo-cis-(2S,3R)-norbornene dicarboxylic acid benzyl monoester. This method allows for the development of two-stranded peptidic structures with parallel geometry, highlighting the versatility of norbornane as a molecular scaffold (Hackenberger et al., 2004).
Molecular Structure Analysis
The molecular structure of 2-norbornaneacetic acid derivatives has been extensively studied through techniques such as X-ray crystallography and NMR analysis. These studies reveal specific hydrogen bonding patterns and the influence of the norbornane scaffold on the orientation and interactions of adjacent peptide strands (Hackenberger et al., 2004).
Chemical Reactions and Properties
Norbornane-based compounds exhibit a range of chemical reactivities, including the ability to undergo reactions such as hydrolysis and decarboxylation under specific conditions. For example, the reaction of 2-norbornanones with formamide and formic acid yields enantiomerically pure norbornane diamides, showcasing the compound's potential in asymmetric synthesis and medicinal chemistry applications (Martínez et al., 2001).
Physical Properties Analysis
The physical properties of 2-norbornaneacetic acid derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by the presence of functional groups and the overall molecular architecture. Studies have shown that the ability of the solvent to form hydrogen bonds plays a crucial role in the crystal structure of norbornyl derivatives, affecting their physicochemical characteristics and potential applications (Miragaya et al., 2009).
Chemical Properties Analysis
The chemical properties of 2-norbornaneacetic acid, such as reactivity and stability, are closely related to its unique bicyclic structure. This structure facilitates a variety of chemical transformations, including oxidative decarboxylation and hydrolysis, providing valuable insights into the compound's behavior in different chemical environments (Lajunen et al., 2000).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Asymmetric Synthesis : The reaction of 2-norbornanones with formamide and formic acid yields enantiomerically pure 1,2-norbornane diamides. These compounds are precursors of chiral vicinal diamines increasingly used in medicinal chemistry and asymmetric synthesis. The rigid structure of the norbornane framework is beneficial for studying conformational equilibrium and its dependence on substituents (Martínez et al., 2001).
Pharmaceutical Research : Norbornane compounds are significant in drug research. They are used as medicaments and test molecules for studying structure-activity relationships due to their special molecular shape, voluminous carbon skeleton, and fixed position of substituents. This has been increasingly important for understanding the effect of molecular structure on drug efficacy (Buchbauer & Pauzenberger, 1991).
Physiological Research Tools : Certain plant growth retardants from the norbornanodiazetine structure are used in physiological research. They inhibit specific cytochrome P-450 dependent monooxygenases, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols. This relates to cell division, elongation, and senescence (Grossmann, 1990).
Peptide Research : A general and efficient synthetic approach towards unsymmetrical two-stranded peptidic structures has been developed using a norbornane template. This scaffold induces hydrogen bonding between peptide strands, providing insights into specific hydrogen bonding patterns, which is crucial for understanding peptide interactions and functions (Hackenberger et al., 2004).
Analytical Chemistry : Poly(norbornene-block-7-oxanorborn-2ene-5,6-dicarboxylic acid)-coated silica-based sorbents are used for on-line preconcentration of lanthanides from rock digests and their subsequent separation. These sorbents exhibit excellent pH stability and extraction efficiencies for lanthanides, demonstrating the utility of norbornane derivatives in enhancing analytical methodologies (Buchmeiser et al., 2000).
Safety And Hazards
When handling 2-Norbornaneacetic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHBMPWRHCWNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905673 | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Norbornaneacetic acid | |
CAS RN |
1007-01-8, 6485-19-4 | |
| Record name | Bicyclo[2.2.1]heptane-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norborn-2-ylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1007-01-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]heptan-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norborn-2-ylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



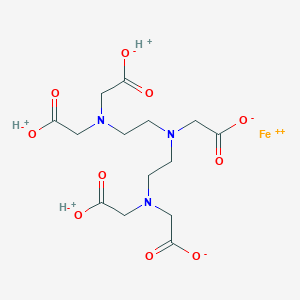
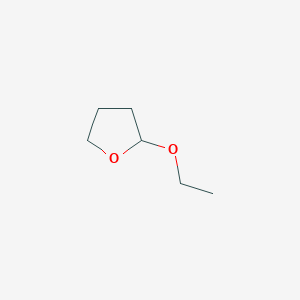
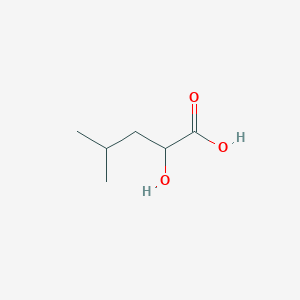
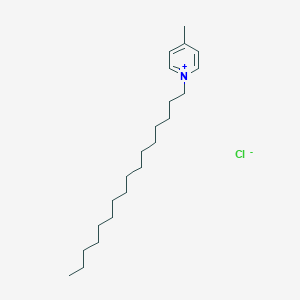
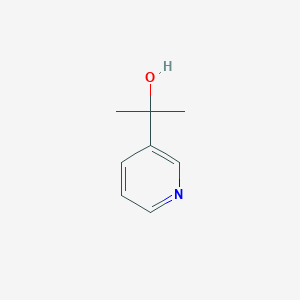
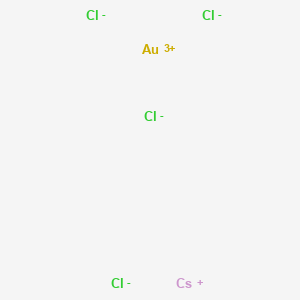
acetic acid](/img/structure/B85405.png)
